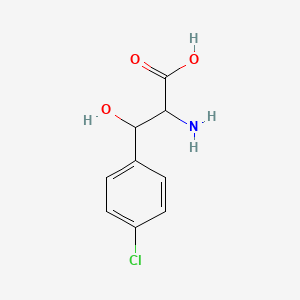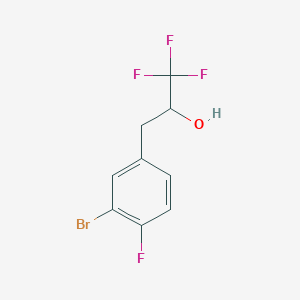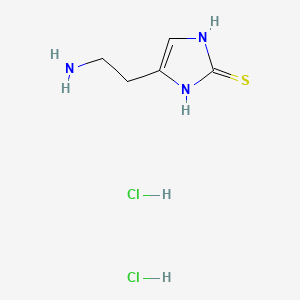
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride typically involves the reaction of 2-mercaptoimidazole with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoimidazole attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride involves its interaction with biological molecules through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-mercaptoimidazole: Lacks the aminoethyl group but shares the thiol functionality.
Histamine: Contains an imidazole ring with an aminoethyl group but lacks the thiol group.
Cystamine dihydrochloride: Contains a disulfide bond and aminoethyl groups but lacks the imidazole ring.
Uniqueness
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is unique due to the presence of both the thiol and aminoethyl groups on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11Cl2N3S |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,3-dihydroimidazole-2-thione;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-7-5(9)8-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChI Key |
NKGXFLPITQYFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N1)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


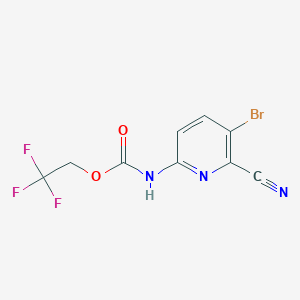

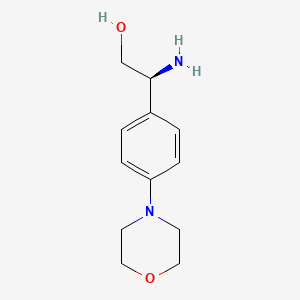

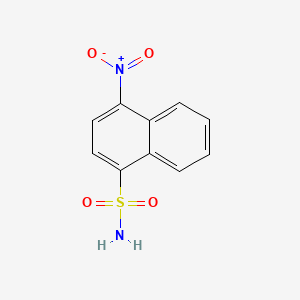
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
